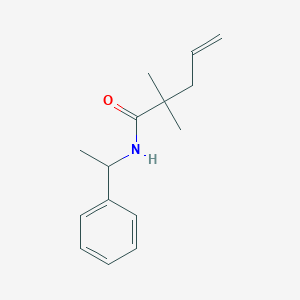
Nonane, 5-(3-bromopropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane, 5-(3-bromopropylidene)- is an organic compound with the molecular formula C12H23Br It is a derivative of nonane, a linear alkane hydrocarbon This compound is characterized by the presence of a bromopropylidene group attached to the fifth carbon of the nonane chain
Preparation Methods
The synthesis of Nonane, 5-(3-bromopropylidene)- typically involves the reaction of nonane with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, leading to the formation of the desired brominated product.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Nonane, 5-(3-bromopropylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation.
Scientific Research Applications
Nonane, 5-(3-bromopropylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonane, 5-(3-bromopropylidene)- involves its interaction with various molecular targets. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The compound can also act as an electrophile in reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Nonane, 5-(3-bromopropylidene)- can be compared with other brominated alkanes, such as:
Nonane, 5-bromo-: This compound has a bromine atom attached directly to the nonane chain, without the propylidene group.
Nonane, 3-bromopropyl-: Similar to Nonane, 5-(3-bromopropylidene)-, but with the bromopropyl group attached to the third carbon instead of the fifth.
Nonane, 5-(2-bromopropylidene)-: This compound has a bromopropylidene group attached to the fifth carbon, but with the bromine atom on the second carbon of the propylidene group.
Properties
CAS No. |
602329-04-4 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
5-(3-bromopropylidene)nonane |
InChI |
InChI=1S/C12H23Br/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10H,3-9,11H2,1-2H3 |
InChI Key |
DVAZZIBTRKICQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCBr)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B12586873.png)



![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine](/img/structure/B12586903.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12586910.png)
![1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B12586920.png)


![4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene]-](/img/structure/B12586924.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12586941.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)
